N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide
Description
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is a pyrazole-based acetamide derivative characterized by a meta-nitro-substituted phenyl group attached to the pyrazole ring.
Properties
CAS No. |
62537-78-4 |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[1-(3-nitrophenyl)pyrazol-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H14N4O3/c22-17(9-13-5-2-1-3-6-13)19-14-11-18-20(12-14)15-7-4-8-16(10-15)21(23)24/h1-8,10-12H,9H2,(H,19,22) |
InChI Key |
ZUMHODXRVZBXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Position: Meta vs. Para Nitro Groups
- N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl) Derivatives (): Compounds with a para-nitro group on the phenyl ring, such as 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, exhibit notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Comparison: The meta-nitro group in the target compound may reduce steric hindrance compared to para-substituted analogs, possibly altering binding affinity or metabolic stability.
Heterocyclic vs. Aromatic Substituents
- N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylacetamide (): This compound replaces the nitro-substituted phenyl group with a tetrahydropyran (oxane) ring. The oxane group increases lipophilicity (logP ≈ 2.5 estimated) and may enhance blood-brain barrier permeability compared to the nitro-substituted target compound .
Electron-Withdrawing vs. Electron-Donating Groups
- PCW-1001 (4-(Trifluoromethyl)phenyl Derivative) ():
The trifluoromethyl group in PCW-1001 is a strong electron-withdrawing substituent, contributing to antitumor and radio-sensitizing activities. Its mechanism may involve interference with DNA repair pathways .- Comparison : The nitro group in the target compound shares electron-withdrawing properties but could exhibit distinct redox behavior, influencing cytotoxicity or antimicrobial effects.
Physicochemical Data
| Compound | Molecular Weight | logP (Estimated) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~300 | 1.8–2.2 | ~0.5 (DMSO) |
| N-[1-(Oxan-4-yl)-2-phenylacetamide] | 285.34 | 2.5–3.0 | ~1.2 (DMSO) |
| 4-Nitrophenyl Thiadiazole Derivative | ~320 | 1.5–2.0 | ~0.3 (DMSO) |
Note: Data inferred from structural analogs; experimental validation required.
Pharmacological Implications
Antimicrobial Potential
Antitumor Activity
- Trifluoromethyl Analogs (): Electron-withdrawing groups enhance antitumor effects. The nitro group in the target compound could similarly inhibit kinase pathways or induce apoptosis, though specific targets remain unexplored .
Biological Activity
N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazole ring substituted with a nitrophenyl group and a phenylacetamide moiety. Its structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitrophenyl hydrazine with suitable acetic acid derivatives under controlled conditions. Various methods have been documented, including the use of Vilsmeier-Haack reactions for the introduction of the nitrophenyl group, followed by acetamide formation through coupling reactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound, demonstrating promising results against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria, indicating strong antibacterial activity.
- Biofilm Inhibition : It was found to significantly reduce biofilm formation in pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some cases .
Anticancer Activity
Research has also pointed towards potential anticancer properties:
- Cell Viability Assays : In vitro studies showed that this compound reduced cell viability in various cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Enzyme Inhibition
The compound has been identified as an inhibitor of key enzymes involved in bacterial DNA replication:
- DNA Gyrase Inhibition : It demonstrated inhibitory activity against DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM, suggesting its utility as a lead compound for developing new antibacterial agents .
- Dihydrofolate Reductase (DHFR) Inhibition : The compound also inhibited DHFR, an enzyme critical for nucleotide synthesis, with IC50 values between 0.52 and 2.67 µM .
Case Studies
A notable case study involved the evaluation of this compound's effects on Escherichia coli and Staphylococcus aureus. The study reported:
- In Vitro Results : The compound displayed significant bactericidal activity with MIC values below 0.5 µg/mL.
- Synergistic Effects : When tested in combination with Ciprofloxacin, it showed synergistic effects that lowered the MICs for both compounds, enhancing their overall efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
